molecular formula C12H18BN3O3 B13666877 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-YL)acetamide CAS No. 2096331-15-4

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-YL)acetamide

Cat. No.: B13666877
CAS No.: 2096331-15-4
M. Wt: 263.10 g/mol
InChI Key: DYKOXBXQQPSQJP-UHFFFAOYSA-N
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Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-YL)acetamide: is an organic compound that features a boron-containing dioxaborolane ring attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-YL)acetamide typically involves the following steps:

    Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the reaction of a suitable pyrimidine derivative with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Amidation Reaction: The acetamide group is introduced through an amidation reaction. This involves the reaction of the borylated pyrimidine with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products:

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The boron-containing dioxaborolane ring can act as an enzyme inhibitor, making the compound useful in biochemical studies.

Medicine:

    Drug Development: The compound’s ability to inhibit enzymes makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry:

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-YL)acetamide involves its interaction with molecular targets such as enzymes. The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl groups in the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)acetamide
  • N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide
  • N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)acetamide

Comparison:

  • Structural Differences: While these compounds share the dioxaborolane ring, they differ in the aromatic ring attached to it (pyrimidine, pyridine, phenyl, or benzyl).
  • Reactivity: The different aromatic rings can influence the compound’s reactivity and the types of reactions it undergoes.
  • Applications: The unique structure of each compound can make it more suitable for specific applications, such as enzyme inhibition, catalysis, or material development.

Properties

CAS No.

2096331-15-4

Molecular Formula

C12H18BN3O3

Molecular Weight

263.10 g/mol

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl]acetamide

InChI

InChI=1S/C12H18BN3O3/c1-8(17)15-9-6-7-14-10(16-9)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3,(H,14,15,16,17)

InChI Key

DYKOXBXQQPSQJP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=N2)NC(=O)C

Origin of Product

United States

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